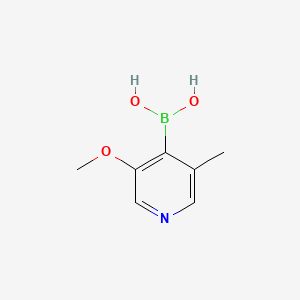

(3-Methoxy-5-methylpyridin-4-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Methoxy-5-methylpyridin-4-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a methoxy group at the 3-position, a methyl group at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 3-methoxy-5-methyl-4-bromopyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with various aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes under specific conditions.

Substitution Reactions: The methoxy and methyl groups on the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, although these are less frequently reported.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), solvents (e.g., DMF, toluene).

Conditions: Reactions are typically carried out at elevated temperatures (80-120°C) under inert atmosphere (e.g., nitrogen or argon).

Major Products:

Suzuki-Miyaura Coupling Products: The major products are biaryl compounds where the pyridine ring is coupled with another aromatic or vinyl group.

Oxidation Products: Boronic esters or borates.

Reduction Products: Boranes.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3-Methoxy-5-methylpyridin-4-yl)boronic acid is widely used in organic synthesis for constructing complex molecules through Suzuki-Miyaura coupling. It is also used in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, particularly those targeting kinases and other enzymes. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of functionalized pyridines makes it important for developing new materials with specific properties.

Wirkmechanismus

The primary mechanism of action for (3-Methoxy-5-methylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The methoxy and methyl groups on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions.

Vergleich Mit ähnlichen Verbindungen

- (3-Methoxypyridin-4-yl)boronic acid

- (5-Methylpyridin-4-yl)boronic acid

- (3-Methoxy-5-chloropyridin-4-yl)boronic acid

Comparison: (3-Methoxy-5-methylpyridin-4-yl)boronic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can significantly influence its reactivity and selectivity in chemical reactions. Compared to (3-Methoxypyridin-4-yl)boronic acid, the additional methyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in coupling reactions. Similarly, compared to (5-Methylpyridin-4-yl)boronic acid, the methoxy group introduces electron-donating effects that can enhance the compound’s reactivity.

Biologische Aktivität

(3-Methoxy-5-methylpyridin-4-yl)boronic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound this compound has the chemical formula C7H10BNO3 and is characterized by the presence of a boronic acid functional group attached to a pyridine ring. This structure is significant for its reactivity and ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably, boronic acids are known to inhibit proteasome activity by binding to the active site of proteasomal enzymes, which is crucial for protein degradation pathways. This inhibition can lead to an accumulation of regulatory proteins that may influence cell cycle progression and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Case Studies

- Study on Anticancer Effects : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells .

- Evaluation of Antimicrobial Properties : Another research investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that it inhibited bacterial growth effectively, suggesting potential applications in treating infections caused by resistant pathogens .

Eigenschaften

IUPAC Name |

(3-methoxy-5-methylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-9-4-6(12-2)7(5)8(10)11/h3-4,10-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXABCHRXJADOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1C)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694512 |

Source

|

| Record name | (3-Methoxy-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-22-8 |

Source

|

| Record name | (3-Methoxy-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.